4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine

Description

BenchChem offers high-quality 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

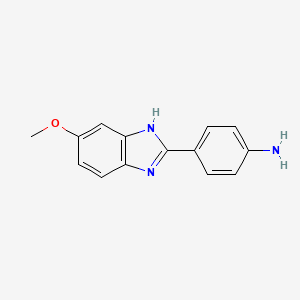

4-(6-methoxy-1H-benzimidazol-2-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c1-18-11-6-7-12-13(8-11)17-14(16-12)9-2-4-10(15)5-3-9/h2-8H,15H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKZKSLMDWRZRAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354838 |

Source

|

| Record name | 4-(6-Methoxy-1H-benzimidazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

366012-74-0 |

Source

|

| Record name | 4-(6-Methoxy-1H-benzimidazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine: Synthesis, Characterization, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine, a heterocyclic compound belonging to the pharmacologically significant benzimidazole class. While specific comprehensive studies on this particular molecule are not extensively documented in publicly accessible literature, this guide synthesizes established principles of benzimidazole chemistry and biology to present its likely synthetic routes, characterization, and potential as a therapeutic agent. We will explore its chemical properties, plausible synthesis protocols, and the established biological activities of structurally related analogs, with a focus on its potential as an anticancer agent. This document aims to serve as a foundational resource for researchers initiating studies on this compound, providing both theoretical grounding and practical methodological insights.

Introduction: The Benzimidazole Scaffold and Therapeutic Potential

The benzimidazole core, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry due to its structural similarity to endogenous purines, allowing it to interact with a wide array of biological targets. This has led to the development of numerous FDA-approved drugs with diverse therapeutic applications, including proton-pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and antihistamines.

The 2-substituted benzimidazoles, in particular, have garnered significant attention for their potential as anticancer agents.[1] Their mechanism of action is often multifaceted, involving the inhibition of crucial cellular processes such as microtubule polymerization and the activity of protein kinases.[2][3] The introduction of various substituents at the 2-position and on the benzimidazole ring system allows for the fine-tuning of their pharmacological properties.

4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine features a 2-phenylamine substituent and a 5-methoxy group on the benzimidazole ring. The methoxy group can influence the molecule's solubility, metabolic stability, and electronic properties, potentially enhancing its interaction with biological targets. The 4-amino group on the phenyl ring provides a site for further chemical modification and can also contribute to the molecule's biological activity. While specific data for this compound is limited, its structural motifs suggest a strong potential for biological activity, particularly in the realm of oncology.

Physicochemical Properties

Based on its structure, the key physicochemical properties of 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine can be predicted. A summary of these properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 366012-74-0 | [4][5] |

| Molecular Formula | C₁₄H₁₃N₃O | [4] |

| Molecular Weight | 239.27 g/mol | [4] |

| IUPAC Name | 4-(6-methoxy-1H-benzimidazol-2-yl)aniline | [4] |

| Canonical SMILES | COC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)N | [4] |

Synthesis of 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine

A likely synthetic route would involve the reaction of 4-methoxy-o-phenylenediamine with 4-aminobenzaldehyde. The general reaction scheme is depicted below.

Figure 1: Proposed synthesis of 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine.

Proposed Experimental Protocol

This protocol is a generalized procedure based on established methods for benzimidazole synthesis.[2][6] Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to achieve a high yield of the desired product.

Materials:

-

4-methoxy-o-phenylenediamine

-

4-aminobenzaldehyde

-

Ethanol (or another suitable solvent like DMF)

-

Catalyst (e.g., p-toluenesulfonic acid (p-TSOH) or a Lewis acid like Sc(OTf)₃)[6]

-

Oxidizing agent (if the reaction is not self-oxidizing, e.g., air, nitrobenzene)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve equimolar amounts of 4-methoxy-o-phenylenediamine and 4-aminobenzaldehyde in ethanol.

-

Catalyst Addition: Add a catalytic amount of p-TSOH to the reaction mixture.

-

Reaction Conditions: Reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After completion of the reaction, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Choice of Reactants: The selection of 4-methoxy-o-phenylenediamine and 4-aminobenzaldehyde directly provides the necessary atoms and structural framework for the target molecule.

-

Solvent: Ethanol is a common and relatively environmentally benign solvent for this type of condensation reaction.

-

Catalyst: An acid catalyst like p-TSOH is often used to protonate the carbonyl group of the aldehyde, making it more electrophilic and facilitating the initial nucleophilic attack by the diamine.

-

Oxidative Cyclization: The formation of the benzimidazole ring from the intermediate Schiff base is an oxidative process. In many cases, atmospheric oxygen is sufficient to drive this step, especially when the reaction is heated.

Characterization

The synthesized 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine should be thoroughly characterized to confirm its identity and purity. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic signals for the aromatic protons on the benzimidazole and phenyl rings, the methoxy group protons (a singlet), and the amine protons.

-

¹³C NMR will provide information on the carbon skeleton of the molecule.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the N-H stretch of the amine and the benzimidazole, and the C-O stretch of the methoxy group.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Potential Biological Activities and Mechanism of Action

While there is no specific data on the biological activity of 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine, the activities of structurally similar compounds provide strong indications of its potential.

Anticancer Activity

Many 2-aryl benzimidazole derivatives have demonstrated potent anticancer activity.[8] The proposed mechanisms of action often involve:

-

Tubulin Polymerization Inhibition: Similar to other benzimidazole-containing drugs like nocodazole, this compound may bind to tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]

-

Kinase Inhibition: The benzimidazole scaffold can act as a hinge-binding motif in the ATP-binding pocket of various protein kinases that are often dysregulated in cancer, such as VEGFR2, EGFR, and others.[3][9] Inhibition of these kinases can block downstream signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Figure 2: Potential anticancer mechanisms of action.

Antimicrobial and Antiparasitic Activities

Benzimidazole derivatives are well-known for their broad-spectrum antimicrobial and antiparasitic activities.[8][10] The mechanism often involves interference with microtubule synthesis in these organisms, similar to their anticancer effects. Therefore, it is plausible that 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine could exhibit activity against various fungi, bacteria, and parasites.

In Vitro Biological Evaluation: Experimental Protocols

To assess the biological activity of 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine, a series of in vitro assays are recommended.

Anticancer Activity Screening

MTT Assay for Cytotoxicity:

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Protocol:

-

Cell Culture: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Figure 3: Workflow for the MTT cytotoxicity assay.

Tubulin Polymerization Assay

This assay directly measures the effect of the compound on the polymerization of tubulin into microtubules.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing purified tubulin, a GTP-regeneration system, and a fluorescent reporter that binds to microtubules.

-

Compound Addition: Add 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine at various concentrations.

-

Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.

-

Fluorescence Monitoring: Monitor the increase in fluorescence over time, which corresponds to the rate of microtubule formation.

-

Data Analysis: Compare the polymerization curves in the presence of the compound to a control to determine its inhibitory effect.

Kinase Inhibition Assays

Commercially available kinase assay kits can be used to screen the compound against a panel of protein kinases. These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.

Conclusion and Future Directions

4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine is a promising, yet understudied, member of the benzimidazole family. Based on the extensive research on related compounds, it holds significant potential as an anticancer, antimicrobial, and antiparasitic agent. This technical guide has outlined a plausible synthetic route and key experimental protocols for its characterization and biological evaluation.

Future research should focus on the definitive synthesis and purification of this compound, followed by a comprehensive screening for its biological activities. Should promising activity be identified, further studies into its mechanism of action, structure-activity relationships through the synthesis of analogs, and in vivo efficacy in preclinical models will be warranted. This guide serves as a starting point for unlocking the therapeutic potential of this intriguing molecule.

References

-

ResearchGate. (n.d.). Synthesis of 2-(4-aminophenyl)-1H-benzimidazole via tandem catalysis... Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi. Retrieved from [Link]

-

National Institutes of Health. (2020). Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. Retrieved from [Link]

-

Bentham Science. (n.d.). Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds. Retrieved from [Link]

- Google Patents. (n.d.). US4109093A - Process for making 2-(4'-aminophenyl) 5-amino benzimidazole.

-

Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 2-SUBSTITUTED BENZIMIDAZOLES AND 1,5- DISUBSTITUTED BENZODIAZEPINES USING ALUM. Retrieved from [Link]

-

ACS Omega. (2025). Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies. Retrieved from [Link]

-

ScienceDirect. (n.d.). Synthesis and biological evaluation of 2-substituted benzimidazole derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-Substituted Benzimidazoles by Reaction of o-Phenylenediamine with Aldehydes in the Presence of Sc(OTf)3. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure activity relationship of benzimidazole derivatives. Retrieved from [Link]

-

Buletinul Institutului Politehnic din Iaşi. (n.d.). SYNTHESIS OF 4'-AMINOPHENYL BENZIMIDAZOLE. Retrieved from [Link]

-

Frontiers. (2025). Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Retrieved from [Link]

-

SciELO. (n.d.). Simple, mild, and highly efficient synthesis of 2-substituted benzimidazoles and bis-benzimidazoles. Retrieved from [Link]

Sources

- 1. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]

- 4. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

- 8. Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine CAS number 366012-74-0 research

An In-depth Technical Guide to 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine (CAS 366012-74-0)

A Whitepaper for Drug Discovery and Chemical Biology Professionals

Introduction: The Benzimidazole Scaffold as a Foundation for Innovation

The benzimidazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically significant therapeutic agents.[1][2] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to diverse pharmacological activities including anticancer, antimicrobial, antiviral, and anthelmintic effects.[1][3] This guide focuses on a specific, yet underexplored, derivative: 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine (CAS No. 366012-74-0). While direct literature on this exact molecule is sparse, a comprehensive analysis of its structural components allows for robust predictions of its chemical behavior, synthetic accessibility, and potential biological applications. This document serves as a foundational resource for researchers seeking to investigate and unlock the potential of this promising compound.

Molecular Profile and Physicochemical Characteristics

Understanding the fundamental properties of a compound is the first step in any research endeavor. The structure of 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine features a central benzimidazole core, substituted with a methoxy group on the benzene ring and an aminophenyl group at the 2-position. These substitutions are critical, as they modulate the molecule's electronics, lipophilicity, and hydrogen bonding capacity, which in turn dictate its solubility, stability, and biological target interactions.

Table 1: Key Physicochemical Data for 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine

| Property | Value | Source |

| CAS Number | 366012-74-0 | [4] |

| Molecular Formula | C₁₄H₁₃N₃O | [5] |

| Molecular Weight | 239.27 g/mol | [5] |

| Canonical SMILES | COC1=CC2=C(C=C1)NC(=N2)C3=CC=C(C=C3)N | N/A |

| Appearance | Data not widely published; likely a solid powder. | N/A |

| Solubility | Data not widely published; predicted solubility in organic solvents like DMSO, DMF, and methanol. | N/A |

Synthesis and Characterization: A Validated Approach

The synthesis of 2-substituted benzimidazoles is a well-established field in organic chemistry. The most direct and widely adopted method is the Phillips-Ladenburg condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under dehydrating conditions. For the target compound, this translates to the condensation of 4-methoxy-1,2-phenylenediamine with 4-aminobenzoic acid.

Causality in Experimental Design

The choice of a high-temperature, acid-catalyzed condensation is deliberate. Polyphosphoric acid (PPA) or Eaton's reagent are commonly used not only as solvents but also as potent dehydrating agents. This is crucial for driving the equilibrium towards the cyclized benzimidazole product by removing the water formed during the reaction. The subsequent work-up with a basic solution (e.g., sodium bicarbonate) is essential to neutralize the acidic catalyst and precipitate the crude product, which typically has low solubility in aqueous media.

Detailed Step-by-Step Synthesis Protocol

-

Reaction Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser. Add 4-aminobenzoic acid (1.0 eq) and polyphosphoric acid (PPA) (10-20x weight of the acid).

-

Reactant Addition: Begin stirring the mixture and gently heat to ~80°C to achieve a homogenous solution. Once dissolved, add 4-methoxy-1,2-phenylenediamine (1.05 eq) portion-wise to control any initial exotherm.

-

Condensation Reaction: Increase the temperature of the reaction mixture to 160-180°C and maintain for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), using a mobile phase such as 10% Methanol in Dichloromethane. The disappearance of the starting materials indicates completion.

-

Work-up and Isolation: Allow the reaction mixture to cool to below 100°C. Carefully and slowly pour the viscous mixture onto a stirred slurry of crushed ice and a saturated aqueous solution of sodium bicarbonate. This neutralization step is often vigorous.

-

Precipitation: Continue stirring the aqueous mixture until the product fully precipitates. The pH should be confirmed to be neutral or slightly basic (pH 7-8).

-

Filtration and Washing: Collect the crude solid product by vacuum filtration. Wash the filter cake extensively with deionized water to remove residual salts, followed by a cold, non-polar solvent like diethyl ether to remove non-polar impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final, high-purity compound.

Visualized Synthesis Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. aksci.com [aksci.com]

An In-Depth Technical Guide to 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine and its Chemical Identity

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine, a notable member of the benzimidazole family, represents a significant scaffold in medicinal chemistry. The benzimidazole core is a prevalent motif in numerous biologically active compounds, attributed to its structural similarity to naturally occurring purines, which allows for interaction with a variety of biological targets. This guide provides a comprehensive overview of this compound, including its nomenclature, physicochemical properties, a validated synthesis protocol, and an exploration of its potential therapeutic applications based on the established bioactivity of related analogues.

Compound Identification and Nomenclature

Accurate identification is paramount in chemical research and development. 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine is known by several synonyms, reflecting different chemical naming conventions. Establishing these synonyms is crucial for exhaustive literature searches and clear communication within the scientific community.

Primary Name: 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine

Systematic IUPAC Name: 4-(5-methoxy-1H-benzo[d]imidazol-2-yl)aniline

CAS Number: 366012-74-0

Other Synonyms:

-

2-(4-Aminophenyl)-5-methoxy-1H-benzimidazole

-

2-(p-Aminophenyl)-5-methoxybenzimidazole

These names, while varied, all refer to the same chemical entity. For consistency and clarity, this guide will primarily use the name 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its handling, formulation, and pharmacokinetic profile. While extensive experimental data for this specific molecule is not widely published, the following table summarizes key expected properties based on its structure and data from closely related analogues.

| Property | Value | Source/Basis |

| Molecular Formula | C₁₄H₁₃N₃O | Calculated |

| Molecular Weight | 239.27 g/mol | Calculated |

| Appearance | Expected to be a solid, ranging from off-white to light brown powder. | Analogy to similar 2-arylbenzimidazoles. |

| Melting Point | Not definitively reported. Expected to be in the range of 200-250 °C. | Analogy to similar compounds like 2-(2-Aminophenyl)benzimidazole (m.p. 211-215 °C)[1] and 5-Amino-2-(4-aminophenyl)benzimidazole (m.p. 236 °C).[2] |

| Solubility | Expected to be sparingly soluble in water, with better solubility in organic solvents like DMSO and methanol. | General characteristic of benzimidazoles.[1] |

| pKa | Not definitively reported. Benzimidazoles are amphoteric. | General characteristic of the benzimidazole scaffold. |

Synthesis Methodology: The Phillips Condensation

The synthesis of 2-arylbenzimidazoles is most commonly achieved through the Phillips condensation reaction. This method involves the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde under acidic conditions, followed by cyclization. For the synthesis of 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine, the logical precursors are 4-methoxy-o-phenylenediamine and 4-aminobenzoic acid.

Proposed Synthetic Pathway

The following diagram illustrates the proposed synthetic route:

Caption: Proposed synthesis of 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine via Phillips condensation.

Step-by-Step Experimental Protocol

This protocol is a generalized procedure based on established methods for similar benzimidazole syntheses.[3] Optimization of reaction time, temperature, and purification methods may be necessary.

Materials:

-

4-Methoxy-o-phenylenediamine

-

4-Aminobenzoic acid

-

Polyphosphoric acid (PPA) or a suitable mineral acid (e.g., HCl)

-

Sodium bicarbonate solution (saturated)

-

Ethanol or other suitable recrystallization solvent

-

Standard laboratory glassware and heating apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 4-methoxy-o-phenylenediamine and 4-aminobenzoic acid.

-

Acid Catalyst Addition: Carefully add polyphosphoric acid (or another suitable acid catalyst) to the flask. The amount of acid should be sufficient to create a stirrable paste.

-

Heating and Reaction: Heat the mixture with stirring. The reaction temperature will depend on the chosen acid catalyst but is typically in the range of 150-200°C. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Cautiously pour the reaction mixture into a beaker of ice water with stirring.

-

Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic. The crude product should precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with water. The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol.

-

Drying: Dry the purified product under vacuum to obtain 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.

Potential Biological Activities and Therapeutic Applications

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, known for its wide range of pharmacological activities.[4] While specific biological data for 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine is limited, the activities of structurally similar compounds provide strong indications of its potential therapeutic applications.

Anticancer Potential

Numerous 2-aryl benzimidazole derivatives have demonstrated significant anticancer activity.[5] The proposed mechanism often involves the inhibition of key cellular processes in cancer cells.

Caption: Potential mechanisms of anticancer activity for 2-aryl benzimidazoles.

The methoxy and amino functional groups on the 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine molecule can be hypothesized to play a role in its interaction with biological targets, potentially enhancing its efficacy and selectivity.

Antimicrobial Activity

Benzimidazole derivatives have also been extensively investigated for their antimicrobial properties, including antibacterial and antifungal activities.[6] The mechanism of action can vary but often involves the disruption of essential cellular processes in microorganisms.

Potential Antimicrobial Targets:

-

Enzyme Inhibition: Inhibition of enzymes crucial for microbial survival.

-

Disruption of Cell Wall Synthesis: Interference with the formation of the microbial cell wall.

-

Inhibition of Nucleic Acid Synthesis: Impairment of DNA or RNA synthesis in the pathogen.

The specific substitution pattern of 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine makes it a candidate for screening against a broad spectrum of bacterial and fungal pathogens.

Conclusion

4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine is a molecule of significant interest within the field of medicinal chemistry. Its benzimidazole core, coupled with its specific substitution pattern, suggests a high potential for biological activity. This guide has provided a comprehensive overview of its identity, a plausible and established synthetic route, and a scientifically grounded rationale for its potential therapeutic applications. Further research, including detailed biological screening and characterization, is warranted to fully elucidate the pharmacological profile of this promising compound.

References

-

Dubey, R., & Moorthy, N. S. H. N. (2007). 2-Substituted aryl and alkyl benzimidazole derivative were synthesized using microwave. Chemical & Pharmaceutical Bulletin, 55(1), 115-117. Available at: [Link]

-

Hanan, E. J., Chan, B. K., Estrada, A. A., Shore, D. G., & Lyssikatos, J. P. (2010). A one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles. Synlett, 2010(18), 2759-2764. Available at: [Link]

-

Khattab, M., & Ragab, F. Y. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(3), 824-833. Available at: [Link]

-

Nale, D. B., & Bhanage, B. M. (2015). The use of various o-phenylenediamines and N-substituted formamides as C1 sources in a zinc-catalyzed cyclization in the presence of poly (methylhydrosiloxane) provides benzimidazoles in good yields. Synlett, 26(20), 2831-2834. Available at: [Link]

-

Various authors. (n.d.). Benzimidazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Alam, M. S., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. Available at: [Link]

-

Zhang, L., et al. (2020). Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds. Biointerface Research in Applied Chemistry. Available at: [Link]

-

da Silva, A. C., et al. (2021). Synthesis and Antimicrobial Activity of Glycosylated 2-Aryl-5-amidinobenzimidazoles. Journal of the Brazilian Chemical Society. Available at: [Link]

-

Al-Masoudi, N. A., & Al-Salihi, N. J. (2022). A REVIEW ON BENZIMIDAZOLE AND ITS BIOLOGICAL ACTIVITIES. International Journal of Creative Research Thoughts. Available at: [Link]

Sources

- 1. 2-(2-AMINOPHENYL)BENZIMIDAZOLE CAS#: 5805-39-0 [m.chemicalbook.com]

- 2. 4-甲氧基邻苯二胺 二盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

A Comprehensive Technical Guide to 4-(6-methoxy-1H-benzimidazol-2-yl)aniline: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 4-(6-methoxy-1H-benzimidazol-2-yl)aniline, a heterocyclic amine of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, purification, characterization, and its pivotal role as a molecular scaffold in the development of novel therapeutic agents.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole nucleus, a bicyclic system composed of fused benzene and imidazole rings, is a "privileged scaffold" in medicinal chemistry.[1] Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2] Benzimidazole derivatives have been successfully developed into drugs for various therapeutic areas, including antiulcer agents (e.g., omeprazole), anthelmintics (e.g., albendazole), and antihypertensives.[3] The versatility of the benzimidazole core allows for substitution at various positions, enabling the fine-tuning of physicochemical and pharmacological properties.

The subject of this guide, 4-(6-methoxy-1H-benzimidazol-2-yl)aniline, incorporates a methoxy group on the benzimidazole ring and an aniline moiety at the 2-position. This specific arrangement of functional groups makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Chemical Identity and Physicochemical Properties

IUPAC Name: 4-(6-methoxy-1H-benzimidazol-2-yl)aniline

Chemical Structure:

Caption: Synthetic workflow for 4-(6-methoxy-1H-benzimidazol-2-yl)aniline.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for similar compounds. [4] Materials:

-

4-Methoxy-1,2-phenylenediamine

-

4-Aminobenzoic acid

-

Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MsOH)

-

Sodium bicarbonate solution (10% w/v)

-

Ethanol or Methanol for recrystallization

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 4-methoxy-1,2-phenylenediamine (1 equivalent) and 4-aminobenzoic acid (1 equivalent).

-

Acid Catalyst: Add polyphosphoric acid (PPA) in excess (e.g., 10-20 times the weight of the reactants) to the flask.

-

Heating: Heat the reaction mixture to 150-180°C with constant stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of ice-cold water with vigorous stirring.

-

Neutralization: Neutralize the acidic solution by the slow addition of a 10% sodium bicarbonate solution until the pH is approximately 7-8. This will precipitate the crude product.

-

Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of water to remove any inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol to yield the pure 4-(6-methoxy-1H-benzimidazol-2-yl)aniline.

Self-Validation: The purity of the final product should be assessed by TLC, melting point determination, and spectroscopic analysis. A sharp melting point and a single spot on the TLC plate are indicative of high purity.

Characterization and Spectroscopic Analysis

Confirmation of the structure and purity of the synthesized 4-(6-methoxy-1H-benzimidazol-2-yl)aniline is crucial. The following spectroscopic techniques are essential for its characterization.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the benzimidazole and aniline rings in the range of δ 6.5-8.0 ppm. A singlet for the methoxy protons around δ 3.8-4.0 ppm. Broad singlets for the NH and NH₂ protons, which are exchangeable with D₂O. |

| ¹³C NMR | Resonances for the aromatic carbons, with the carbon of the methoxy group appearing around δ 55-60 ppm. The C2 carbon of the benzimidazole ring will be in the range of δ 150-155 ppm. |

| FT-IR | Characteristic N-H stretching vibrations for the imidazole and aniline groups in the range of 3200-3500 cm⁻¹. C-N stretching bands around 1300-1400 cm⁻¹. C-O stretching for the methoxy group around 1020-1250 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (239.27). |

Applications in Drug Discovery and Development

4-(6-methoxy-1H-benzimidazol-2-yl)aniline serves as a key building block for the synthesis of a variety of biologically active molecules. Its utility stems from the presence of multiple reactive sites that allow for further chemical modifications.

Role as a Molecular Scaffold

The aniline moiety provides a nucleophilic site for reactions such as acylation, alkylation, and the formation of Schiff bases. The imidazole NH can also be alkylated or acylated to introduce further diversity. This allows for the construction of large libraries of compounds for high-throughput screening.

Therapeutic Targets

The benzimidazole scaffold is known to interact with a variety of biological targets. Derivatives of 4-(6-methoxy-1H-benzimidazol-2-yl)aniline have been investigated for their potential as:

-

Antiviral Agents: The parent compound, 4-(1H-benzo[d]imidazol-2-yl)aniline, is a known intermediate for the synthesis of compounds with anti-HCV activity. [4]The methoxy-substituted analog is also a promising candidate for the development of novel antiviral drugs.

-

Anticancer Agents: The benzimidazole core is present in several anticancer drugs. Modifications of 4-(6-methoxy-1H-benzimidazol-2-yl)aniline could lead to the discovery of new compounds with antiproliferative activity. [3]* Other Therapeutic Areas: The versatility of the benzimidazole scaffold suggests that derivatives of this compound could also be explored for other activities, including antimicrobial, anti-inflammatory, and antihypertensive effects. [1]

Logical Flow in a Drug Discovery Program

Caption: Role of 4-(6-methoxy-1H-benzimidazol-2-yl)aniline in a drug discovery pipeline.

Conclusion

4-(6-methoxy-1H-benzimidazol-2-yl)aniline is a molecule of significant synthetic utility in the field of medicinal chemistry. Its straightforward synthesis and the presence of multiple points for chemical modification make it an attractive starting material for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, offering a valuable resource for researchers in drug discovery and development.

References

- Khattab, M. K., Ragab, F. A. F., Galal, S. A., & El Diwani, H. I. (2012). Synthesis of 4-(1H-benzo[d]imidazol-2-yl)aniline derivatives of expected anti-HCV activity. International Journal of Research in Pharmacy and Chemistry, 2(4), 936-947.

- Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 20(21), 6208-6236.

- Gaba, M., Singh, S., & Mohan, C. (2014). Benzimidazole: An emerging scaffold for anticancer drugs. Pharmacophore, 5(2), 174-193.

-

PubChem. (n.d.). 2-((6-Methoxy-1H-benzimidazole-2-sulfinyl)methyl)-3,5-dimethylpyridin-4(1H)-one. Retrieved from [Link]

- Kubo, K., Oda, K., Kaneko, T., Satoh, H., & Nohara, A. (1990). Synthesis of 2-[[(4-fluoroalkoxy-2-pyridyl)methyl]sulfinyl]-1H-benzimidazoles as antiulcer agents. Chemical & Pharmaceutical Bulletin, 38(10), 2853-2858.

- Akhtar, T., Hameed, S., Al-Masoudi, N. A., & Loddo, R. (2016). Design, synthesis and biological evaluation of novel methoxy- and hydroxy-substituted N-benzimidazole-derived carboxamides as potential anticancer and antiviral agents. Molecules, 21(5), 647.

- Habibi, A., Valizadeh, Y., Mollazadeh, M., & Alizadeh, A. (2015). Green and High Efficient Synthesis of 2-Aryl Benzimidazoles: Reaction of Arylidene Malononitrile and 1, 2-Phenylenediamine Derivatives in Water or Solvent-Free Conditions. International Journal of Organic Chemistry, 5(04), 256.

- Mamnoor, P. K., & Shrivastava, S. K. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.

-

Supporting Information for Ru-catalyzed reductive amination reactions. (n.d.). Retrieved from [Link]

- Patel, M. B., & Shaikh, F. M. (2012). Synthesis, characterization and biological evaluation of some 6-methoxy-2-mercaptobenzimidazole derivatives. Iraqi National Journal of Chemistry, 48, 526-535.

- Reddy, T. S., & Reddy, P. S. N. (2012). A new procedure for the synthesis of 2-alkylbenzimidazoles.

- De, K., & Maiti, D. K. (2006). Synthesis of 2-substituted benzimidazoles by reaction of o-phenylenediamine with aldehydes in the presence of Sc (OTf) 3. Tetrahedron Letters, 47(48), 8567-8570.

- Jasinski, J. P., Yathirajan, H. S., Akkurt, M., & Kantar, C. (2012). 4-(1H-Benzimidazol-2-ylmethoxy)-3-methoxybenzaldehyde tetrahydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o763.

-

Synthesis, Characterization and Antimicrobial Evaluation of New 5-Methoxy-2-Mercapto Benzimidazole Derivatives. (2017). ResearchGate. Retrieved from [Link]

Sources

Elucidation of the Mechanism of Action of 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine

An In-Depth Technical Guide to the

Preamble: Navigating the Frontiers of Benzimidazole Research

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged substructure" due to its ability to interact with a wide array of biological targets.[1] Compounds incorporating this moiety have demonstrated a vast spectrum of pharmacological activities, including antitumor, antiviral, and kinase inhibitory effects.[1][2][3] The subject of this guide, 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine, emerges from this rich lineage. While the specific mechanism of action for this precise molecule is not yet fully elucidated in publicly available literature, its structural features strongly suggest a potential role as a modulator of key cellular signaling pathways, particularly those governed by protein kinases.

This document, therefore, serves as both a guide and a forward-looking research framework. It is designed for researchers, scientists, and drug development professionals. We will proceed by positing a scientifically grounded, hypothesized mechanism of action for 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine, based on extensive data from structurally related benzimidazole derivatives. The core of this guide will then focus on the rigorous experimental methodologies required to systematically investigate, validate, and characterize this proposed mechanism. Our approach is rooted in the principles of causality, experimental self-validation, and authoritative scientific grounding.

Part 1: A Hypothesized Mechanism of Action - Kinase Inhibition

The 2-aminobenzimidazole core is a well-established pharmacophore for ATP-competitive kinase inhibition. Numerous derivatives have been identified as potent inhibitors of critical oncogenic kinases such as Anaplastic Lymphoma Kinase (ALK), FMS-like Tyrosine Kinase 3 (FLT3), and Aurora Kinases.[2][4][5] These kinases are pivotal regulators of cell cycle progression, proliferation, and survival, and their dysregulation is a hallmark of many cancers.[2][3]

We hypothesize that 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine functions as a Type I ATP-competitive inhibitor of a key oncogenic kinase (e.g., ALK or FLT3). In this model, the benzimidazole core mimics the adenine region of ATP, forming hydrogen bonds with the hinge region of the kinase's ATP-binding pocket. The methoxy-phenyl and phenylamine substituents would then occupy adjacent hydrophobic pockets, conferring selectivity and potency. The downstream effect of this inhibition would be the suppression of pro-survival signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells dependent on the target kinase.

Visualizing the Hypothesized Signaling Cascade

The following diagram illustrates the proposed mechanism, where the compound blocks the kinase, thereby inhibiting the phosphorylation of downstream substrates and halting the signaling cascade that promotes cell proliferation and survival.

Caption: Hypothesized mechanism of kinase inhibition by the topic compound.

Part 2: A Framework for Experimental Validation

To rigorously test our hypothesis, a multi-tiered experimental approach is essential. This process begins with direct target engagement in a cell-free system, progresses to assessing cellular activity, and culminates in evaluating the downstream effects on signaling pathways.

Tier 1: In Vitro Kinase Inhibition Assay

The foundational experiment is to determine if the compound directly inhibits the enzymatic activity of a panel of purified kinases. This provides direct evidence of target engagement and initial selectivity data.

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

This protocol is a robust, time-resolved fluorescence resonance energy transfer (TR-FRET) assay for quantifying kinase inhibition.

-

Preparation of Reagents:

-

Prepare a dilution series of 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine in DMSO, typically from 10 mM down to 1 nM.

-

Prepare the kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Prepare a solution of the target kinase (e.g., recombinant human ALK, FLT3) in the reaction buffer.

-

Prepare a solution of the Eu-labeled anti-tag antibody and the Alexa Fluor™ 647-labeled ATP-competitive kinase tracer.

-

-

Assay Procedure:

-

In a 384-well microplate, add 2.5 µL of the compound dilutions. Include DMSO-only wells as a negative control (0% inhibition) and wells without kinase as a positive control (100% inhibition).

-

Add 2.5 µL of the kinase-antibody mixture to each well.

-

Add 5 µL of the tracer solution to initiate the binding reaction.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET-capable microplate reader, measuring emission at both 665 nm (tracer) and 615 nm (Europium).

-

Calculate the emission ratio (665/615).

-

Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.[6]

-

Visualizing the Experimental Workflow

Caption: Workflow for the in vitro kinase inhibition assay.

Tier 2: Cell-Based Proliferation Assay

Following confirmation of direct kinase inhibition, the next crucial step is to determine if this activity translates into a functional effect in a cellular context. We must assess the compound's ability to inhibit the proliferation of cancer cell lines known to be dependent on the target kinase.

Experimental Protocol: MTT Cell Proliferation Assay

-

Cell Seeding: Plate cancer cells (e.g., MV4-11 for FLT3, SU-DHL-1 for ALK) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[6]

-

Compound Treatment: Treat the cells with a serial dilution of 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine for 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the media and MTT solution, and add DMSO to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and plot against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Tier 3: Target Modulation and Downstream Signaling Analysis

The final validation step is to confirm that the compound inhibits the target kinase within the cell and affects its downstream signaling pathways as hypothesized. This is typically achieved using Western Blotting.

Experimental Protocol: Western Blot for Phospho-Kinase Levels

-

Cell Treatment and Lysis: Treat the target cancer cell line with the compound at various concentrations (e.g., 0.1x, 1x, 10x GI₅₀) for a short duration (e.g., 2-4 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target kinase (e.g., anti-phospho-ALK) or a key downstream substrate (e.g., anti-phospho-STAT3).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe for the total protein level of the kinase and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Quantify the band intensities to determine the dose-dependent decrease in phosphorylation.

-

Part 3: Data Interpretation and Path Forward

The collective results from these experiments will form a cohesive and self-validating narrative of the compound's mechanism of action.

| Experiment | Parameter Measured | Interpretation of a Positive Result |

| In Vitro Kinase Assay | IC₅₀ (nM or µM) | A low IC₅₀ value indicates potent, direct inhibition of the kinase enzyme. |

| Cell Proliferation Assay | GI₅₀ (µM) | A low GI₅₀ value in a kinase-dependent cell line suggests the compound is cell-permeable and effectively inhibits cell growth. |

| Western Blot Analysis | Phospho-protein levels | A dose-dependent reduction in the phosphorylation of the target kinase and its substrates confirms on-target engagement in a cellular context. |

A successful outcome, where potent in vitro kinase inhibition (low IC₅₀) translates to effective growth inhibition of a dependent cell line (low GI₅₀), which is then confirmed by a reduction in target phosphorylation via Western Blot, provides compelling evidence for the hypothesized mechanism. Such a result would strongly support the advancement of 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine into further preclinical development, including pharmacokinetic studies and in vivo efficacy models.

References

- Need to focus on inhibitory activity of benzimidazole analogues against indolamine 2,3-dioxygenase-1 (IDO-1) - NIH.

- SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY - IJRPC.

- Different synthetic routes to 4-(1H-benzo[d]imidazol-2-yl)aniline - ResearchGate.

- Discovery of 4-((2 S,4 S)-4-Ethoxy-1-((5-methoxy-7-methyl-1 H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases - PubMed.

- 1 H -benzo[ d ]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new mu - Digital CSIC.

-

Synthesis and biological evaluation of benzo[7][8]imidazo[1,2-c]pyrimidine and benzo[7][8]imidazo[1,2-a]pyrazine derivatives as anaplastic lymphoma kinase inhibitors - PubMed. Available from:

- SYNTHESIS OF 4-(1H-BENZO(d) IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY | Semantic Scholar.

- Design, synthesis and biological evaluation of 3',4',5'-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents - PubMed.

- Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? - PMC - NIH.

- Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - NIH.

- Synthesis of novel 4-(1H-benzimidazol-2-yl)benzene-1,3-diols and their cytotoxic activity against human cancer cell lines - PubMed.

- Discovery of a series of (4,5-dihydroimidazol-2-yl)-biphenylamine 5-HT7 agonists - PubMed.

- SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY | Request PDF - ResearchGate.

- Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC - NIH.

- N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an - eScholarship.org.

- Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity - MDPI.

-

An Improved Process for the Synthesis of 4H-Imidazo[1,5-a][7][9]benzodiazepines. Available from:

- Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta - MDPI.

- Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs - Longdom Publishing.

- Discovery of 3-(4-methanesulfonylphenoxy)-N-[1-(2-methoxy-ethoxymethyl)-1H-pyrazol-3-yl]-5-(3-methylpyridin-2-yl)-benzamide as a novel glucokinase activator (GKA) for the treatment of type 2 diabetes mellitus - PubMed.

- Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC - PubMed Central.

- Comparing the efficacy of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide with known drug - Benchchem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluation of benzo[4,5]imidazo[1,2-c]pyrimidine and benzo[4,5]imidazo[1,2-a]pyrazine derivatives as anaplastic lymphoma kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Discovery of 4-((2 S,4 S)-4-Ethoxy-1-((5-methoxy-7-methyl-1 H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. digital.csic.es [digital.csic.es]

- 9. Need to focus on inhibitory activity of benzimidazole analogues against indolamine 2,3-dioxygenase-1 (IDO-1) - PMC [pmc.ncbi.nlm.nih.gov]

The Benzimidazole Scaffold: A Privileged Motif for Diverse Biological Targets in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole ring system, a bicyclic heterocycle composed of fused benzene and imidazole rings, represents a cornerstone in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a wide array of biological macromolecules, making it a "privileged scaffold" in drug design. This technical guide provides an in-depth exploration of the key biological targets of benzimidazole derivatives, elucidating the molecular mechanisms of action and providing detailed, field-proven experimental protocols for their investigation. We will delve into the interactions of these versatile compounds with crucial cellular components, including cytoskeletal proteins, enzymes essential for DNA replication and cellular signaling, and the genetic material itself. This guide is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on the benzimidazole framework.

Introduction: The Enduring Significance of the Benzimidazole Core

The structural elegance of the benzimidazole nucleus lies in its ability to mimic natural purine nucleobases, enabling it to function as an antagonist or inhibitor in numerous biological pathways. This inherent bioisosterism has been successfully exploited to develop a multitude of FDA-approved drugs with a broad spectrum of therapeutic applications, including antiulcer, anthelmintic, and anticancer agents.[1] The versatility of the benzimidazole scaffold is further enhanced by the ease with which it can be functionalized at various positions, allowing for the fine-tuning of its physicochemical properties and biological activity. This guide will systematically dissect the major classes of biological targets for benzimidazole derivatives, providing both the theoretical underpinnings and the practical methodologies for their study.

Targeting the Cytoskeleton: Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape. The dynamic instability of microtubules is crucial for their function, and its disruption is a well-established strategy in cancer chemotherapy. Several benzimidazole derivatives, such as mebendazole and fenbendazole, exert their potent anthelmintic and anticancer effects by interfering with microtubule formation.[2]

Mechanism of Action: Capping Microtubule Growth

Benzimidazole-based tubulin inhibitors typically bind to the colchicine-binding site on β-tubulin.[3] This binding event physically obstructs the addition of new tubulin dimers to the growing end of the microtubule, effectively "capping" the polymer and suppressing its dynamic instability.[3] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.[4]

Diagram 1: Benzimidazole-Mediated Inhibition of Tubulin Polymerization

Caption: Benzimidazole derivatives bind to the colchicine site on β-tubulin, inhibiting polymerization and leading to cell cycle arrest and apoptosis.

Experimental Protocol: In Vitro Fluorescence-Based Tubulin Polymerization Assay

This assay monitors the polymerization of purified tubulin into microtubules by measuring the fluorescence enhancement of a reporter dye that preferentially binds to the polymeric form.

2.2.1. Principle: The assay is based on the principle that the polymerization of purified tubulin into microtubules can be monitored by an increase in fluorescence of a reporter dye that incorporates into the growing polymer.[5] The rate and extent of polymerization are measured over time using a fluorometer. Inhibitors of tubulin polymerization will reduce the rate and extent of this fluorescence increase.

2.2.2. Materials:

-

Tubulin protein (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

Fluorescent reporter dye (e.g., DAPI)

-

Benzimidazole derivative stock solution (in DMSO)

-

96-well, black, flat-bottom plates

-

Temperature-controlled fluorometer

2.2.3. Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare the tubulin stock solution by resuspending lyophilized tubulin in ice-cold General Tubulin Buffer supplemented with GTP to a final concentration of 10 mg/ml.[6] Keep on ice.

-

Prepare the polymerization buffer: General Tubulin Buffer containing 10% glycerol and 1 mM GTP.

-

Prepare serial dilutions of the benzimidazole derivative in polymerization buffer. Also, prepare a vehicle control (DMSO) and a positive control (e.g., nocodazole).

-

-

Assay Setup:

-

On ice, add 50 µL of the appropriate benzimidazole dilution or control to the wells of a pre-chilled 96-well plate.

-

Add 50 µL of the 2 mg/mL tubulin solution containing the fluorescent reporter to each well.[7]

-

-

Data Acquisition:

-

Immediately place the plate in a fluorometer pre-warmed to 37°C.

-

Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm for DAPI) every minute for 60 minutes.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time for each concentration of the benzimidazole derivative.

-

Determine the Vmax of the polymerization reaction for each concentration.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

-

Quantitative Data: Tubulin Polymerization Inhibition

| Benzimidazole Derivative | IC50 (µM) for Tubulin Polymerization Inhibition | Reference |

| Compound 7n | 5.05 ± 0.13 | [8] |

| Compound 12j | 5.65 ± 0.05 | [8] |

| Compound 14d | 7.63 | [9] |

| Compound 14o | 8.77 | [9] |

Targeting DNA Integrity: Topoisomerase Inhibition and DNA Intercalation

DNA topoisomerases are essential enzymes that resolve topological problems in DNA, such as supercoiling and catenation, which arise during replication, transcription, and recombination. These enzymes are critical for cell survival, making them attractive targets for anticancer drugs. Some benzimidazole derivatives function as topoisomerase inhibitors or DNA intercalating agents, leading to DNA damage and cell death.[10]

Mechanism of Action: Stabilizing DNA-Enzyme Complexes and Disrupting the Double Helix

-

Topoisomerase II Inhibition: Benzimidazole derivatives can act as catalytic inhibitors of topoisomerase II. They interfere with the enzyme's ability to decatenate intertwined DNA circles, a crucial step in chromosome segregation during mitosis. This leads to an accumulation of catenated DNA, preventing cell division.

-

DNA Intercalation: The planar benzimidazole ring system can insert itself between the base pairs of the DNA double helix.[11] This intercalation distorts the DNA structure, interfering with the binding of DNA-processing enzymes and leading to errors in replication and transcription.

Diagram 2: Dual DNA-Targeting Mechanisms of Benzimidazole Derivatives

Caption: Benzimidazoles can inhibit topoisomerase II-mediated decatenation of DNA and can also intercalate into the DNA double helix, disrupting its function.

Experimental Protocol: Topoisomerase II Decatenation Assay

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by topoisomerase II.

3.2.1. Principle: Topoisomerase II decatenates kDNA into individual minicircles.[8] This process can be visualized by agarose gel electrophoresis, as the decatenated minicircles migrate faster than the catenated network. Inhibitors of topoisomerase II will prevent this decatenation, resulting in the retention of the slower-migrating kDNA.[10]

3.2.2. Materials:

-

Human Topoisomerase IIα

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II Assay Buffer

-

ATP solution (20 mM)

-

Stop Buffer/Gel Loading Dye (5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Proteinase K

-

Agarose

-

TBE Buffer

-

Ethidium Bromide

-

Benzimidazole derivative stock solution (in DMSO)

3.2.3. Step-by-Step Methodology:

-

Reaction Setup:

-

Prepare a reaction mix containing 1x Topoisomerase II Assay Buffer, 1 mM ATP, and 0.2 µg of kDNA.

-

Add serial dilutions of the benzimidazole derivative or vehicle control (DMSO) to the reaction mix.

-

Initiate the reaction by adding human topoisomerase IIα.[12]

-

-

Incubation:

-

Incubate the reaction mixtures at 37°C for 30 minutes.[10]

-

-

Reaction Termination and Protein Digestion:

-

Stop the reaction by adding 1/5 volume of Stop Buffer/Gel Loading Dye.

-

Add proteinase K to a final concentration of 50 µg/mL and incubate at 37°C for 15 minutes to digest the enzyme.[10]

-

-

Agarose Gel Electrophoresis:

-

Load the samples onto a 1% agarose gel containing ethidium bromide.

-

Run the gel at a high voltage (e.g., 100-150 V) until the dye front has migrated sufficiently.[10]

-

-

Visualization and Analysis:

-

Visualize the DNA bands under UV light and document the gel.

-

Quantify the intensity of the decatenated minicircle bands.

-

Calculate the IC50 value, the concentration of the compound that inhibits decatenation by 50%.

-

Experimental Protocol: Ethidium Bromide Displacement Assay for DNA Intercalation

This fluorometric assay determines the ability of a compound to displace ethidium bromide (EtBr) from DNA, which is indicative of an intercalative binding mode.

3.3.1. Principle: Ethidium bromide exhibits a significant increase in fluorescence upon intercalating into DNA.[13] A compound that also binds to DNA via intercalation will compete with EtBr for binding sites, leading to the displacement of EtBr and a corresponding decrease in fluorescence intensity.[13]

3.3.2. Materials:

-

Calf Thymus DNA (ctDNA)

-

Ethidium Bromide (EtBr)

-

Tris-HCl buffer

-

Benzimidazole derivative stock solution (in DMSO)

-

Fluorometer and quartz cuvettes

3.3.3. Step-by-Step Methodology:

-

Preparation of DNA-EtBr Complex:

-

Prepare a solution of ctDNA and EtBr in Tris-HCl buffer.

-

Allow the solution to incubate to ensure the formation of the DNA-EtBr complex.

-

-

Titration:

-

Place the DNA-EtBr complex solution in a quartz cuvette.

-

Measure the initial fluorescence intensity (excitation ~520 nm, emission ~600 nm).

-

Add increasing concentrations of the benzimidazole derivative to the cuvette, mixing thoroughly after each addition.

-

Measure the fluorescence intensity after each addition.

-

-

Data Analysis:

-

Correct the fluorescence data for dilution.

-

Plot the fluorescence intensity as a function of the benzimidazole derivative concentration.

-

Determine the C50 value, which is the concentration of the compound required to reduce the fluorescence of the DNA-EtBr complex by 50%.[13]

-

Quantitative Data: Topoisomerase Inhibition

| Benzimidazole Derivative | Target | IC50 (µM) | Reference |

| Compound 5a | Topo II | 2.52 | [14] |

| Compound 13 (hydrazine derivative) | Topo II | 6.72 | [14] |

| Compound 20 (oxadiazole derivative) | Topo II | 8.18 | [14] |

| Doxorubicin (Reference) | Topo II | 3.62 | [14] |

Targeting Cellular Signaling: Kinase Inhibition

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis, by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. Several benzimidazole derivatives have been developed as potent inhibitors of various kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[15]

Mechanism of Action: Competitive Inhibition in the ATP-Binding Pocket

Most kinase inhibitors, including many benzimidazole derivatives, act as competitive inhibitors of ATP.[16] They are designed to fit into the ATP-binding pocket of the kinase, preventing the binding of ATP and thus blocking the phosphorylation of the substrate protein. This inhibition of kinase activity can disrupt downstream signaling pathways that are critical for cell survival and proliferation.

Diagram 3: Inhibition of VEGFR-2 Signaling by Benzimidazole Derivatives

Caption: Benzimidazole derivatives can competitively inhibit ATP binding to VEGFR-2, blocking downstream signaling and angiogenesis.

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

HTRF assays are a robust and sensitive method for measuring kinase activity in a high-throughput format.

4.2.1. Principle: The HTRF KinEASE™ assay is a competitive immunoassay that measures the phosphorylation of a biotinylated substrate peptide by the kinase of interest.[17] The assay uses a europium cryptate-labeled anti-phospho-substrate antibody and a streptavidin-XL665 conjugate. When the substrate is phosphorylated, the antibody and streptavidin bind to it, bringing the europium cryptate and XL665 into close proximity, resulting in a FRET signal.[9] Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

4.2.2. Materials:

-

VEGFR-2 enzyme

-

Biotinylated substrate peptide

-

ATP

-

HTRF KinEASE™ detection reagents (Europium cryptate-labeled antibody and Streptavidin-XL665)

-

Assay buffer

-

Stop solution (containing EDTA)

-

Benzimidazole derivative stock solution (in DMSO)

-

Low-volume, 384-well white plates

-

HTRF-compatible plate reader

4.2.3. Step-by-Step Methodology:

-

Kinase Reaction:

-

Add the VEGFR-2 enzyme, biotinylated substrate peptide, and serial dilutions of the benzimidazole derivative or controls to the wells of a 384-well plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction by adding the stop solution containing EDTA.

-

Add the HTRF detection reagents (europium cryptate-labeled antibody and streptavidin-XL665) to each well.

-

Incubate the plate at room temperature for 60 minutes to allow for the development of the detection signal.

-

-

Data Acquisition:

-

Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at both 620 nm (cryptate) and 665 nm (XL665).

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm/620 nm * 10,000).

-

Plot the HTRF ratio against the concentration of the benzimidazole derivative.

-

Determine the IC50 value, the concentration of the compound that inhibits kinase activity by 50%.

-

Quantitative Data: VEGFR-2 Inhibition

| Benzimidazole Derivative | IC50 for VEGFR-2 Inhibition | Reference |

| Compound II | 3.5 nM | [18] |

| Compound 43 | 26.38 nM | [16] |

| Compound 44 | 44.67 nM | [16] |

| Compound 79 | 51.4 nM | [15] |

| Compound 4r | 0.418 µM | [19] |

| Compound 4s | 0.502 µM | [19] |

| Compound Z-3 | 0.88 µM | [20] |

| Compound 17 | 1.09 µM | [15] |

| Compound 18 | 1.19 µM | [15] |

| Sorafenib (Reference) | 1.27 µM | [15] |

Cellular Assays: Assessing Cytotoxicity and Apoptosis

While in vitro assays with purified components are essential for elucidating direct molecular interactions, it is crucial to evaluate the effects of benzimidazole derivatives in a cellular context. Cytotoxicity assays and apoptosis assays are fundamental tools for this purpose.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

5.1.1. Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[21] The amount of formazan produced is proportional to the number of viable cells.

5.1.2. Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Benzimidazole derivative stock solution (in DMSO)

-

96-well, clear, flat-bottom plates

-

Microplate reader

5.1.3. Step-by-Step Methodology:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of the benzimidazole derivative for a specified period (e.g., 48 or 72 hours). Include vehicle-treated and untreated controls.

-

-

MTT Addition:

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

-

Solubilization:

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Reading:

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value, the concentration of the compound that reduces cell viability by 50%.

-

Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

5.2.1. Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome and used to detect these apoptotic cells.[22] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[22]

5.2.2. Materials:

-

Cancer cell lines

-

FITC-conjugated Annexin V

-

Propidium Iodide (PI)

-

1x Binding Buffer

-

Phosphate-Buffered Saline (PBS)

-

Benzimidazole derivative

-

Flow cytometer

5.2.3. Step-by-Step Methodology:

-

Cell Treatment:

-

Treat cells with the benzimidazole derivative at the desired concentration and for the desired time to induce apoptosis.

-

-

Cell Harvesting and Washing:

-

Harvest the cells (including any floating cells) and wash them twice with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1x Binding Buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.[23]

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry immediately.

-

-

Data Analysis:

-

Generate dot plots of PI versus Annexin V-FITC fluorescence.

-

Quantify the percentage of cells in each quadrant:

-

Lower-left (Annexin V-/PI-): Viable cells

-

Lower-right (Annexin V+/PI-): Early apoptotic cells

-

Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V-/PI+): Necrotic cells

-

-

Quantitative Data: Cytotoxicity of Benzimidazole Derivatives

| Benzimidazole Derivative | Cell Line | IC50 (µM) | Reference |

| Compound 7n | SK-Mel-28 (Melanoma) | 2.55 | [4] |

| Compound 7u | SK-Mel-28 (Melanoma) | 17.89 | [4] |